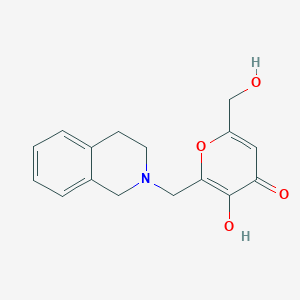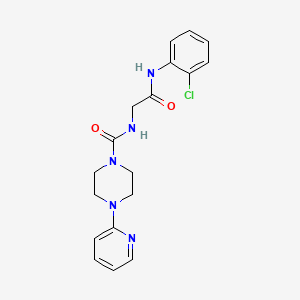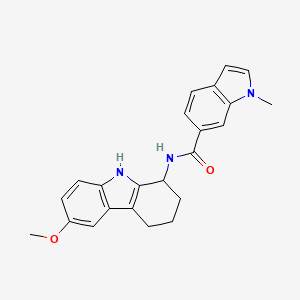
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that features both isoquinoline and pyranone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be achieved through multi-step organic synthesis. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction involving an aldehyde, an amine, and a cyanide source . The reaction conditions typically include the use of silica-supported sulfuric acid in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up multi-component reactions and optimizing reaction conditions for higher yields and purity would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares the isoquinoline moiety but differs in its functional groups and overall structure.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl compounds: These compounds have similar core structures but include sulfonyl groups, which can significantly alter their chemical properties and applications.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of isoquinoline and pyranone moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C16H17NO4/c18-10-13-7-14(19)16(20)15(21-13)9-17-6-5-11-3-1-2-4-12(11)8-17/h1-4,7,18,20H,5-6,8-10H2 |
Clave InChI |
RCNPMTLZFHHVPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CC3=C(C(=O)C=C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B15103833.png)
![1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol](/img/structure/B15103841.png)

![N-(5-chloro-2-hydroxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B15103866.png)

![5-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15103883.png)
![N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B15103894.png)
![Tert-butyl (2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15103901.png)
![N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103908.png)
![2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B15103919.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B15103927.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone](/img/structure/B15103929.png)


